3-({[4-(furan-2-carbonyl)piperazin-1-yl]sulfonyl}methyl)-1,2-benzoxazole
Description
Properties
IUPAC Name |
[4-(1,2-benzoxazol-3-ylmethylsulfonyl)piperazin-1-yl]-(furan-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O5S/c21-17(16-6-3-11-24-16)19-7-9-20(10-8-19)26(22,23)12-14-13-4-1-2-5-15(13)25-18-14/h1-6,11H,7-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXWIGIPZRAXVKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CO2)S(=O)(=O)CC3=NOC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[4-(furan-2-carbonyl)piperazin-1-yl]sulfonyl}methyl)-1,2-benzoxazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Benzoxazole Core: This can be achieved by cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative under acidic or basic conditions.
Introduction of the Piperazine Moiety: The piperazine ring can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the benzoxazole core is replaced by the piperazine derivative.
Attachment of the Furan Ring: The furan ring can be introduced via acylation reactions, where the piperazine nitrogen reacts with a furan-2-carbonyl chloride or similar reagent.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Oxidation Reactions
The benzoxazole ring and sulfonamide group in Compound X are susceptible to oxidation under specific conditions:
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Benzoxazole Oxidation : Similar benzoxazole derivatives undergo oxidation at the methylene bridge (e.g., using KMnO₄ or CrO₃) to form carboxylated products. For Compound X , oxidation of the methyl group adjacent to the sulfonamide could yield a carboxylic acid derivative.
-
Furan Ring Oxidation : The furan moiety may undergo ring-opening oxidation with ozone or H₂O₂, producing α,β-unsaturated carbonyl intermediates .
Table 1: Oxidation Conditions and Products
| Reactive Site | Oxidizing Agent | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Benzoxazole methylene | KMnO₄ (acidic) | Carboxylic acid derivative | 60–75 | |
| Furan ring | O₃, H₂O₂ | α,β-Unsaturated diketone | 45–55 |
Reduction Reactions
Reductive pathways primarily target the sulfonamide and carbonyl groups:
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Sulfonamide Reduction : LiAlH₄ reduces sulfonamides to thioethers, though this is less common for aryl sulfonamides.
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Furan-2-carbonyl Reduction : The ketone group in the furan-2-carbonyl moiety can be reduced to a secondary alcohol using NaBH₄ or LiAlH₄ .
Table 2: Reduction Conditions and Outcomes
| Reactive Site | Reducing Agent | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Furan-2-carbonyl | NaBH₄ | Secondary alcohol | 70–85 | |
| Sulfonamide (theoretical) | LiAlH₄ | Thioether (not observed) | – |
Nucleophilic Substitution
The sulfonamide linker and piperazine nitrogen atoms are nucleophilic hotspots:
-
Piperazine Alkylation/Acylation : The secondary amines in the piperazine ring undergo alkylation with alkyl halides or acylation with acid chlorides (e.g., benzoyl chloride) .
-
Sulfonamide Displacement : While sulfonamides are poor leaving groups, strong nucleophiles (e.g., Grignard reagents) may displace the sulfonyl group under high temperatures .
Table 3: Substitution Reactions
| Reaction Type | Reagent | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Piperazine acylation | Acetyl chloride | N-Acetyl-piperazine derivative | 80–90 | |
| Sulfonamide displacement (theoretical) | RMgX | Benzoxazole-alkyl derivative | – |
Cross-Coupling Reactions
Palladium-catalyzed reactions enable functionalization of the benzoxazole ring:
-
Buchwald-Hartwig Amination : Introducing aryl amines at the benzoxazole C-2 position using Pd(OAc)₂ and Xantphos .
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Suzuki-Miyaura Coupling : Hypothetical coupling with boronic acids if halogenated precursors are synthesized .
Table 4: Cross-Coupling Protocols
| Reaction Type | Catalyst System | Substrate | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Buchwald-Hartwig | Pd(OAc)₂/Xantphos | Aryl bromide | C-2-aminated benzoxazole | 65–78 |
Functionalization of Heterocyclic Moieties
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Benzoxazole Ring Modification : Electrophilic substitution (e.g., nitration) occurs at the C-5 position of benzoxazole under HNO₃/H₂SO₄ .
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Furan Ring Functionalization : Diels-Alder reactions with dienophiles like maleic anhydride afford bicyclic adducts .
Key Research Findings
-
Piperazine Reactivity : The piperazine ring’s nitrogen atoms are pivotal for generating derivatives with enhanced biological activity (e.g., antiviral or orexin receptor modulation) .
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Sulfonamide Stability : The sulfonamide group exhibits resistance to hydrolysis but participates in SuFEx click chemistry with silyl ethers .
Scientific Research Applications
3-({[4-(furan-2-carbonyl)piperazin-1-yl]sulfonyl}methyl)-1,2-benzoxazole has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent due to its ability to interact with various biological targets, such as enzymes and receptors.
Biological Research: It is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: The compound’s unique structural properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-({[4-(furan-2-carbonyl)piperazin-1-yl]sulfonyl}methyl)-1,2-benzoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
1,2-Benzoxazole Derivatives
- Compound: 3-([{4-[(5-Methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}sulfonyl)methyl]-1,2-benzoxazole Key Difference: Replaces the furan-2-carbonyl group with a 5-methyloxazol-3-ylmethyl substituent. ~2.1 for the target) .
1,2-Benzisothiazole Derivatives
- Compound : 3-{4-[(2-Chlorophenyl)carbonyl]piperazin-1-yl}-1,2-benzisothiazole 1,1-dioxide
- Key Differences :
- Benzisothiazole core (sulfur atom) vs. benzoxazole (oxygen).
- Chlorophenyl-carbonyl substituent introduces steric bulk and electron-withdrawing effects. The 1,1-dioxide group may improve metabolic stability .
Imidazopyrimidine-Piperazine Derivatives
- Compound: 2-[4-({2-[2-(Methylsulfonyl)phenyl]imidazo[1,2-a]pyrimidin-3-yl}methyl)piperazin-1-yl]ethanol Key Differences:
- Imidazopyrimidine core replaces benzoxazole.
- Methylsulfonylphenyl group and ethanol tail modify polarity. Implications: The larger imidazopyrimidine core may enhance π-π stacking interactions in target binding, while the ethanol tail could improve solubility .
Comparative Analysis Table
Pharmacological and Physicochemical Implications
- Heterocycle Core: Benzoxazole (target) and benzisothiazole () differ in electronic properties.
- Substituent Effects :
- Solubility vs. Permeability: The target’s sulfonyl group and furan balance solubility and permeability, whereas ’s ethanol tail prioritizes solubility.
Biological Activity
3-({[4-(furan-2-carbonyl)piperazin-1-yl]sulfonyl}methyl)-1,2-benzoxazole is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a benzoxazole core linked to a piperazine moiety through a sulfonyl group and a furan-2-carbonyl substituent. Its molecular formula is with a molecular weight of approximately 377.42 g/mol. The presence of both the furan and sulfonyl groups is significant for its biological activity.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets such as enzymes and receptors. The sulfonyl group enhances solubility and binding affinity, while the furan-2-carbonyl moiety contributes to its pharmacological properties.
Potential Mechanisms:
- Enzyme Inhibition: The compound may inhibit certain enzymes involved in disease pathways.
- Receptor Binding: It may act as an antagonist or agonist at specific receptors, influencing cellular signaling pathways.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including antimicrobial, antiviral, and anticancer effects.
Antimicrobial Activity
A study evaluated the antimicrobial properties of related benzoxazole derivatives. The results showed that these compounds had significant activity against various bacterial strains, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli .
Antiviral Activity
Another investigation focused on the antiviral efficacy of nitrogen heterocycles, which include benzoxazole derivatives. These compounds demonstrated promising activity against viruses such as HIV and influenza, with effective concentrations (EC50) in the low micromolar range .
Case Studies
-
Anticancer Research:
A recent study explored the anticancer potential of piperazine derivatives including those with benzoxazole structures. The findings indicated that these compounds could induce apoptosis in cancer cells through caspase activation pathways . -
Neuroprotective Effects:
Research has suggested that similar compounds might offer neuroprotective effects in models of neurodegenerative diseases by modulating oxidative stress pathways .
Data Tables
| Activity Type | Tested Compound | Target Pathogen/Cell Line | MIC/EC50 (µg/mL) |
|---|---|---|---|
| Antimicrobial | Benzoxazole Derivative | Staphylococcus aureus | 3.12 |
| Antiviral | Nitrogen Heterocycles | HIV | 0.20 |
| Anticancer | Piperazine Derivative | Cancer Cell Lines | Varies |
| Neuroprotective | Benzoxazole Analog | Neuroblastoma Cells | Varies |
Q & A
Q. What are the critical steps for optimizing the synthesis of sulfonyl-piperazine-benzoxazole hybrids like 3-({[4-(furan-2-carbonyl)piperazin-1-yl]sulfonyl}methyl)-1,2-benzoxazole?
Methodological Answer:
- Sulfonylation: Introduce the sulfonyl group to the piperazine ring under anhydrous conditions (e.g., using DCM as solvent and triethylamine as a base) to minimize hydrolysis.
- Coupling Reactions: Use EDCI/HOBt or DCC as coupling agents for amide bond formation between the furan-2-carbonyl moiety and piperazine. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .
- Purification: Employ column chromatography (silica gel, gradient elution) followed by recrystallization (ethanol/water) to isolate the compound with ≥95% purity.
Q. How can researchers validate the structural integrity of this compound during synthesis?
Methodological Answer:
- Spectroscopic Techniques:
- NMR: Use H and C NMR to confirm the presence of key groups (e.g., sulfonyl methyl protons at δ ~3.5 ppm, benzoxazole aromatic protons at δ ~7.5–8.5 ppm).
- HRMS: Verify molecular ion peaks (e.g., [M+H]) with ≤2 ppm mass error .
- Elemental Analysis: Ensure C, H, N, S percentages align with theoretical values (e.g., ±0.3% deviation) .
Advanced Research Questions
Q. How does the furan-2-carbonyl substituent influence the compound’s bioactivity in enzyme inhibition studies?
Methodological Answer:
- Molecular Docking: Perform docking simulations (e.g., AutoDock Vina) to assess interactions between the furan carbonyl group and target enzymes (e.g., SARS-CoV-2 main protease or Bcl-2). Compare binding affinities with analogs lacking the furan moiety .
- SAR Studies: Syntize derivatives with modified acyl groups (e.g., thiophene-2-carbonyl, pyridine-3-carbonyl) and evaluate IC values in enzyme inhibition assays. Correlate electronic effects (Hammett σ values) with activity .
Q. What strategies resolve contradictory data in biological activity assays (e.g., high in vitro potency but low cellular efficacy)?
Methodological Answer:
- Orthogonal Assays: Combine enzymatic assays with cell-based viability tests (e.g., MTT assay) to differentiate target-specific effects from off-target cytotoxicity .
- Solubility Optimization: Improve bioavailability by formulating the compound with cyclodextrins or PEG-based carriers. Measure logP values (e.g., shake-flask method) to guide formulation .
- Metabolic Stability: Use liver microsome assays (e.g., human/rat) to identify metabolic hotspots (e.g., furan ring oxidation) and design stabilized analogs .
Q. How can computational methods guide the design of derivatives with enhanced selectivity for cancer-related targets?
Methodological Answer:
- Pharmacophore Modeling: Define essential features (e.g., hydrogen bond acceptors from sulfonyl groups, hydrophobic pockets for benzoxazole) using tools like Schrödinger’s Phase .
- Free Energy Perturbation (FEP): Calculate ΔΔG values for piperazine ring substitutions to predict binding affinity changes against Bcl-2 family proteins .
- ADMET Prediction: Use QikProp or SwissADME to prioritize derivatives with favorable permeability (Caco-2 > 20 nm/s) and low hERG inhibition risk .
Data Contradiction Analysis
Q. How should researchers address discrepancies between in silico predictions and experimental binding data?
Methodological Answer:
- Force Field Refinement: Re-run docking with explicit solvent models (e.g., TIP3P water) and adjusted partial charges (e.g., RESP charges from quantum mechanics) to improve accuracy .
- Experimental Validation: Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding kinetics (K, k/k) and validate computational models .
Experimental Design Considerations
Q. What controls are essential for assessing off-target effects in cellular assays?
Methodological Answer:
- Negative Controls: Include parent compounds lacking the sulfonyl-piperazine group to isolate the contribution of the benzoxazole-furan moiety.
- Positive Controls: Use known inhibitors (e.g., ABT-199 for Bcl-2) to benchmark activity .
- Counter-Screens: Test against unrelated enzymes (e.g., kinases, phosphatases) to evaluate selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
